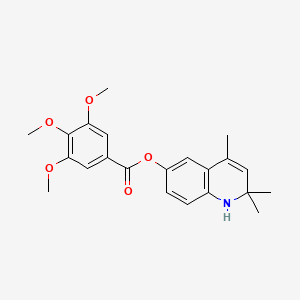

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate

Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate is a synthetic ester derivative featuring a dihydroquinoline scaffold linked to a 3,4,5-trimethoxybenzoate moiety. The 3,4,5-trimethoxybenzoate group is a well-documented pharmacophore in medicinal chemistry, known for its role in enhancing antiproliferative and cytotoxic activities in cancer cells .

Properties

Molecular Formula |

C22H25NO5 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C22H25NO5/c1-13-12-22(2,3)23-17-8-7-15(11-16(13)17)28-21(24)14-9-18(25-4)20(27-6)19(10-14)26-5/h7-12,23H,1-6H3 |

InChI Key |

PCEHBMUJQZWMRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Condensation Reaction

The reaction proceeds via acid-catalyzed cyclization, where HF/BF₃ (molar ratio 1:5 to 2:1) facilitates both the formation of the quinoline ring and the regioselective introduction of methyl groups. For example, heating aniline with acetone at 120–150°C for 6–12 hours in the presence of 0.01–0.07 moles of catalyst per mole of aniline yields 2,2,4-trimethyl-1,2-dihydroquinoline with 80–85% efficiency. This represents a significant improvement over traditional HCl-catalyzed methods, which produce excessive polymeric byproducts (≤19% monomer yield).

Table 1: Comparison of Catalytic Systems for Quinoline Synthesis

| Catalyst | Temperature (°C) | Time (Hours) | Monomer Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| HF/BF₃ (1:1) | 120–150 | 6–12 | 80–85 | <5% polymers |

| HCl | 100–140 | 5.5–6 | 19 | 64% polymers |

Isolation and Purification

Post-reaction, the crude product is distilled to recover unreacted acetone, followed by neutralization and extraction. The quinoline core is typically isolated as a yellowish-red liquid, which is further purified via fractional distillation or column chromatography.

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

The esterification step requires 3,4,5-trimethoxybenzoyl chloride, synthesized from 3,4,5-trimethoxybenzoic acid through chlorination.

Chlorination Protocol

A mixture of 3,4,5-trimethoxybenzoic acid (1.0 equiv) and thionyl chloride (2.5 equiv) is refluxed in anhydrous dichloromethane for 4–6 hours. The excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a crystalline solid (95–98% purity).

Critical Parameters :

-

Solvent : Anhydrous CH₂Cl₂ prevents hydrolysis.

-

Temperature : Reflux at 40°C ensures complete conversion.

-

Stoichiometry : Excess SOCl₂ drives the reaction to completion.

Esterification of the Quinoline Core

The final step involves coupling 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol with 3,4,5-trimethoxybenzoyl chloride.

Base-Mediated Esterification

In a representative procedure, the quinoline alcohol (1.0 equiv) is dissolved in dry pyridine (2.5 equiv) under nitrogen. 3,4,5-Trimethoxybenzoyl chloride (1.1 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12–24 hours. The product precipitates upon quenching with ice water and is recrystallized from ethanol to afford the target compound in 70–75% yield.

Table 2: Esterification Reaction Optimization

| Base | Solvent | Temperature (°C) | Time (Hours) | Yield (%) |

|---|---|---|---|---|

| Pyridine | CH₂Cl₂ | 25 | 24 | 75 |

| DMAP | THF | 40 | 12 | 78 |

| Triethylamine | Toluene | 0 → 25 | 18 | 68 |

Mechanistic Considerations

The reaction proceeds via nucleophilic acyl substitution, where pyridine acts as both a base and a catalyst. Steric hindrance from the 2,2,4-trimethyl groups on the quinoline necessitates prolonged reaction times to ensure complete conversion.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structural features make it a candidate for investigating biological activities, such as enzyme inhibition and receptor binding.

Medicine: Potential pharmaceutical applications include the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The benzoate group may enhance the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Key Observations:

Chain Length and Branching :

- Straight-chain alkyl esters (e.g., butyl, propyl) exhibit higher cytotoxic activity than branched analogs (e.g., isopropyl) .

- Longer chains (e.g., isopentyl) marginally improve potency over shorter ones (butyl) .

Aromatic Substituents: Bulky aromatic groups, such as naphthalene (Compound 11) or dihydroquinoline (Target Compound), significantly enhance activity, likely due to improved target binding or reduced metabolic degradation .

Functional Group Additions: The dimethylaminooctyl group in alters the mechanism of action, shifting activity from direct cytotoxicity to intracellular calcium modulation .

Structure-Activity Relationship (SAR) Trends

- Ester Group Flexibility : Smaller alkyl chains reduce steric hindrance, improving binding to hydrophobic pockets in target proteins .

- Aromatic Rigidity: Fused or bulky aromatic systems (naphthalene, dihydroquinoline) enhance potency by stabilizing interactions with tubulin or other cytoskeletal targets .

- Polar Modifications: Addition of polar groups (e.g., dimethylaminooctyl) can redirect bioactivity toward non-cytotoxic pathways, such as ion channel modulation .

Biological Activity

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate is a synthetic compound with potential biological activities. This article reviews its biological activity based on diverse research findings, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C19H19NO2

- Molecular Weight : 295.36 g/mol

- CAS Number : 687406

The compound features a quinoline structure, which is known for its diverse biological activities. The presence of methoxy groups in the benzoate moiety enhances its solubility and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate demonstrated effective antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values ranged from 32 to 1024 µg/mL depending on the specific structure and substituents present on the compound .

Cytotoxic Effects

Cytotoxicity studies have shown that quinoline derivatives can induce apoptosis in cancer cell lines. For instance, a study reported that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines. This suggests potential applications in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

- Therapeutic Potential :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate?

- Methodology : The synthesis typically involves coupling a dihydroquinoline precursor (e.g., 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) with 3,4,5-trimethoxybenzoyl chloride under basic conditions. Key steps include:

- Esterification : Use of sodium hydride (NaH) in acetonitrile for activating the hydroxyl group on the dihydroquinoline moiety .

- Reaction Monitoring : TLC or HPLC to track ester formation and purity.

- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH gradients) to isolate the product .

Q. What characterization techniques are critical for verifying the compound’s structural integrity?

- X-ray Crystallography : Resolves bond lengths and angles (e.g., mean C–C bond deviation <0.002 Å) to confirm stereochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm) .

- FT-IR : Ester carbonyl stretching (~1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve esterification yield?

- Catalyst Screening : Compare glacial acetic acid (yield ~50%) vs. Steglich conditions (DCC/DMAP) for ester coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of the dihydroquinoline precursor .

- Temperature Control : Reflux in ethanol (78°C) vs. room-temperature reactions to balance reaction rate and side-product formation .

Q. What structure-activity relationships (SAR) govern the biological activity of trimethoxybenzoate derivatives?

- Ester Chain Modifications : Butyl/isopentyl esters show 2–3× higher cytotoxicity than phenyl derivatives in oral squamous cell carcinoma models .

- Role of Methoxy Groups : 3,4,5-Trimethoxy substitution on the benzoate enhances tubulin-binding affinity, as seen in antitubulin agents .

- Quinoline Core Impact : The 2,2,4-trimethyl-dihydroquinoline scaffold may improve metabolic stability compared to unsubstituted analogs .

Q. How does microbial degradation influence the compound’s stability in environmental or pharmacokinetic studies?

- Syntrophic Degradation : Under anaerobic conditions, 3,4,5-trimethoxybenzoate is metabolized by Clostridia spp. via H₂-dependent pathways, producing acetate and lactate .

- Experimental Design : Use radiolabeled compounds (e.g., ¹⁴C-trimethoxybenzoate) to track degradation products in bioreactors .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict binding with tubulin or opioid receptors .

- Molecular Docking : Simulate interactions with β-tubulin (PDB ID: 1SA0) to identify key hydrophobic pockets for the trimethoxybenzoyl group .

Data Contradictions and Methodological Challenges

Q. How can researchers resolve discrepancies in reported biological potency across studies?

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., MTT assay vs. ATP-based viability tests) .

- Impurity Analysis : Use LC-MS to rule out side products (e.g., unreacted dihydroquinoline) affecting activity .

- Receptor Profiling : Test selectivity against off-target receptors (e.g., opioid vs. serotonin receptors) to clarify mechanisms .

Q. What strategies address low solubility in in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.